ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate
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Overview
Description
Ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate is a complex organic compound with a unique structure that combines a pyridazine ring with a styryl group and an ester functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the styryl group and the esterification process. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. For example, the use of anhydrous conditions and inert atmospheres can be essential to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert ketones to alcohols or alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Industry: Its unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate include other pyridazine derivatives and styryl-containing molecules. Examples include:
- Ethyl 2-[3-(4-hydroxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate
- Ethyl 2-[3-(4-chlorostyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. Its methoxy group, for instance, can influence its reactivity and interaction with biological targets, making it a valuable compound for further research .
Properties
IUPAC Name |
ethyl 2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-6-oxo-4,5-dihydropyridazin-1-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-4-24-18(22)13(2)20-17(21)12-9-15(19-20)8-5-14-6-10-16(23-3)11-7-14/h5-8,10-11,13H,4,9,12H2,1-3H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTOMXVPMHFJJP-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=O)CCC(=N1)C=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)N1C(=O)CCC(=N1)/C=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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